1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene
Brand Name: Vulcanchem
CAS No.: 918654-66-7
VCID: VC16900089
InChI: InChI=1S/C50H30/c1-5-33-17-19-37-21-25-43(45-27-23-35(7-1)47(33)49(37)45)41-11-3-9-39(29-41)31-13-15-32(16-14-31)40-10-4-12-42(30-40)44-26-22-38-20-18-34-6-2-8-36-24-28-46(44)50(38)48(34)36/h1-30H
SMILES:
Molecular Formula: C50H30
Molecular Weight: 630.8 g/mol

1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene

CAS No.: 918654-66-7

Cat. No.: VC16900089

Molecular Formula: C50H30

Molecular Weight: 630.8 g/mol

* For research use only. Not for human or veterinary use.

1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene - 918654-66-7

Specification

CAS No. 918654-66-7
Molecular Formula C50H30
Molecular Weight 630.8 g/mol
IUPAC Name 1-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene
Standard InChI InChI=1S/C50H30/c1-5-33-17-19-37-21-25-43(45-27-23-35(7-1)47(33)49(37)45)41-11-3-9-39(29-41)31-13-15-32(16-14-31)40-10-4-12-42(30-40)44-26-22-38-20-18-34-6-2-8-36-24-28-46(44)50(38)48(34)36/h1-30H
Standard InChI Key PNQXFBIJDFYQBB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=CC(=C5)C6=CC=C(C=C6)C7=CC(=CC=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene consists of a central pyrene moiety substituted at the 1-position with a phenyl group, which is further functionalized with additional phenyl and pyrenyl groups. This arrangement creates a highly conjugated system, enhancing its stability and electronic properties. The IUPAC name reflects this complexity: 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene.

PropertyValueSource Compound Reference
Molecular FormulaC₆₂H₃₈Analogous compound
Molecular Weight783.0 g/molAnalogous compound
Density1.3±0.1 g/cm³Analogous compound
Crystal SystemTriclinicRelated structure
Space GroupPRelated structure

The crystal structure of related pyrene derivatives reveals alternating strong and weak π-π interactions between adjacent pyrene rings, forming one-dimensional supramolecular assemblies . These interactions are critical for modulating photophysical behavior, such as AIE, where emission intensity increases in aggregated states .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling, which connects boronic acid derivatives to halogenated aromatic precursors. For example, 1-pyrenylboronic acid can react with brominated triphenylacrylonitrile intermediates under palladium catalysis to form the desired product .

Key Reaction Steps:

  • Preparation of Pyrene Core: Functionalization of pyrene at the 1-position with a phenyl bromide group.

  • Cross-Coupling: Suzuki reaction between 1-pyrenylboronic acid and a trisubstituted phenyl bromide.

  • Purification: Column chromatography and recrystallization to isolate the pure compound.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): Confirms substituent positions and purity.

  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

  • X-ray Diffraction (XRD): Resolves crystal packing and intermolecular interactions .

Photophysical Properties and AIE Behavior

Mechanochromic Properties:
The compound’s emission color can reversibly shift under mechanical stress, attributed to changes in molecular packing and π-π interactions. This property is valuable for optical recording and security inks .

Applications in Materials Science

Organic Electronics

The extended π-system of 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene facilitates charge transport, making it suitable for:

  • Organic Light-Emitting Diodes (OLEDs): As an emissive layer component.

  • Organic Photovoltaics (OPVs): As a electron donor material.

  • Field-Effect Transistors (OFETs): Leveraging high carrier mobility.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesReference
3,3-Diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrileC₃₇H₂₃NAIE, mechanochromism
1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyreneC₆₀H₃₆High density (1.3 g/cm³)
1-Pyrenebutyric AcidC₂₀H₁₆O₂Anti-inflammatory applications

The uniqueness of 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene lies in its balanced rigidity and substituent arrangement, which optimizes both AIE and electronic properties compared to simpler analogs .

Future Perspectives

Further research should focus on:

  • Synthetic Optimization: Developing scalable routes for industrial production.

  • Device Integration: Testing performance in OLED and OPV prototypes.

  • Biological Compatibility: Assessing toxicity and imaging efficacy in vitro.

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